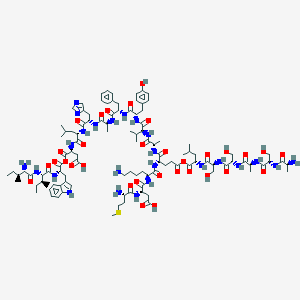
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid
Overview
Description
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid is a chemical compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 . It appears as a white to orange to green powder or crystal .
Synthesis Analysis
The synthesis of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid involves several steps . The process begins with 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoic acid methyl ester, which is added to an organic solvent. Triphenylphosphine and diazomethane diethyl ester are then added to form 4-acetylamino-2,3-dihydrobenzofuran-7-carboxylic acid methyl ester. This compound is then chlorinated using N-chlorosuccinimide to produce 4-acetylamino-5-chloro-7-benzofuran carboxylic acid methyl ester. Finally, the product is hydrolyzed and purified to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid .Molecular Structure Analysis
The molecular structure of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid consists of a benzofuran ring, which is a heterocyclic compound with a fused benzene and furan ring. The benzofuran ring is substituted at the 4-position with an amino group, at the 5-position with a chlorine atom, and at the 7-position with a carboxylic acid group .Chemical Reactions Analysis
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid can be used as an intermediate for the synthesis of Prucalopride , a selective 5-HT4 receptor agonist used effectively for chronic constipation .Physical And Chemical Properties Analysis
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid is a solid at 20°C . It is slightly soluble in DMSO and methanol when heated .Scientific Research Applications
Medicine: Synthesis of Prucalopride
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid: is utilized as an intermediate in the synthesis of Prucalopride , a selective serotonin (5-HT4) receptor agonist . Prucalopride is effective in treating chronic constipation and is approved for use in Europe. Its role in the synthesis of such therapeutic agents highlights its importance in the development of gastrointestinal treatments.
Material Science: Reagent in Chemical Research
This compound is used as a reagent in chemical research, which can include the development of new materials with specific properties . Its role can be pivotal in synthesizing polymers or other advanced materials that require precise organic synthesis.
Mechanism of Action
Target of Action
The primary target of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid is the 5-HT4 receptor . This receptor is a type of serotonin receptor, or 5-hydroxytryptamine receptor, that is primarily found in the colon, upper gastrointestinal tract, and brain . It plays a crucial role in the regulation of the neurotransmitter serotonin, which affects mood, appetite, and sleep .
Mode of Action
4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid acts as an agonist at the 5-HT4 receptor . This means that it binds to this receptor and activates it, thereby increasing the action of serotonin . This can lead to a variety of physiological effects, depending on the specific location of the 5-HT4 receptors .
Biochemical Pathways
Upon activation of the 5-HT4 receptor, 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid can affect several biochemical pathways. One of the most significant is the serotonergic pathway , which involves the synthesis, release, and reuptake of serotonin . By acting as an agonist at the 5-HT4 receptor, this compound can increase the availability of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission .
Pharmacokinetics
Given its structural similarity to other 5-ht4 receptor agonists, it is likely to be well-absorbed following oral administration, and metabolized primarily by the liver . Its bioavailability may be influenced by factors such as the presence of food in the stomach, the pH of the gastrointestinal tract, and individual differences in metabolism .
Result of Action
The activation of the 5-HT4 receptor by 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid can have several molecular and cellular effects. In the gastrointestinal tract, it can stimulate gut motility, making it potentially useful for the treatment of conditions like chronic constipation . In the brain, it may have effects on mood and cognition, although these effects are less well-understood .
Safety and Hazards
properties
IUPAC Name |
4-amino-5-chloro-2,3-dihydro-1-benzofuran-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c10-6-3-5(9(12)13)8-4(7(6)11)1-2-14-8/h3H,1-2,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRMUVKSAOVLXLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C(=C(C=C2C(=O)O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50442754 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
CAS RN |
123654-26-2 | |
| Record name | 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50442754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid in pharmaceutical chemistry?
A1: 4-Amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid is not a pharmaceutical itself but serves as a crucial building block in the synthesis of Prucalopride Monosuccinate []. Prucalopride Monosuccinate is a medication used to treat chronic constipation. Understanding the synthesis of this acid is vital for developing efficient production methods for Prucalopride.
Q2: The research paper mentions an overall yield of about 10% for Prucalopride Monosuccinate synthesis. What are the implications of this yield, and what future research directions could improve it?
A2: A 10% overall yield, while successful in synthesizing the target compound, suggests potential for improvement in the synthesis process []. Future research could focus on:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-nitro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B45849.png)

![7,18-Bis[3-(dimethylamino)propyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B45854.png)

![4-ethoxy-3-(5-methyl-4-oxo-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-2-yl)benzenesulfonic acid](/img/structure/B45859.png)



![2-[Anilino(phenyl)carbamoyl]-2-hydroxyhexanoic acid](/img/structure/B45868.png)